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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422 Get Quote

Introduction

In the landscape of modern drug discovery, the adage "a compound is its properties" has never

been more resonant. The journey from a promising hit to a viable clinical candidate is

fundamentally governed by a molecule's physicochemical characteristics. These properties

dictate its absorption, distribution, metabolism, and excretion (ADME) profile, its formulation

potential, and its ultimate therapeutic efficacy. This guide provides an in-depth analysis of 3-
Methylazetidine-1-sulfonamide, a molecule of interest featuring a strained azetidine ring

coupled with a sulfonamide functional group.

As Senior Application Scientists, our perspective is rooted in the practical application of data.

This document is therefore structured not as a static data sheet, but as a dynamic guide. We

will not only present the known and predicted properties of this compound but also delve into

the causality behind the experimental methodologies required for their validation. The protocols

described herein are designed as self-validating systems, providing researchers and drug

development professionals with a robust framework for their own investigations. Every claim

and protocol is grounded in authoritative scientific principles and supported by verifiable

references.

Section 1: Core Molecular Identity and Structure
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A complete understanding of a molecule begins with its fundamental structure and identifiers.

These data form the bedrock upon which all other physicochemical assessments are built.

Chemical Structure:

Caption: 2D Structure of 3-Methylazetidine-1-sulfonamide.

The core structure consists of a four-membered azetidine ring, which imparts a degree of

conformational rigidity and potential for unique vector interactions. The sulfonamide group is a

well-known pharmacophore, often acting as a hydrogen bond donor and acceptor.

Table 1: Fundamental Molecular Identifiers

Property Value Source

IUPAC Name
3-methylazetidine-1-
sulfonamide

[1]

CAS Number 1418112-83-0 [2]

Molecular Formula C₄H₁₀N₂O₂S [1]

Molecular Weight 150.20 g/mol [1]

Canonical SMILES CC1CN(C1)S(=O)(=O)N [1]

| InChIKey | AVSGFRVSZZIUNB-UHFFFAOYSA-N |[1] |

Section 2: Lipophilicity and Ionization State
The interplay between a molecule's lipophilicity (its affinity for a lipid-like environment) and its

ionization state (governed by its pKa) is a critical determinant of its pharmacokinetic behavior.

Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is the primary measure of a molecule's

lipophilicity.[3][4] It directly influences membrane permeability, plasma protein binding, and

metabolic pathways. A negative LogP value indicates a preference for the aqueous phase

(hydrophilicity), while a positive value indicates a preference for the lipid phase (lipophilicity).[3]
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Computed Value (XLogP3): -0.6[1]

Insight and Causality: The computed LogP of -0.6 suggests that 3-Methylazetidine-1-
sulfonamide is predominantly hydrophilic. This is rationalized by the presence of multiple

hydrogen bond acceptors (the two sulfonyl oxygens and the azetidine nitrogen) and a hydrogen

bond donor (the sulfonamide N-H), which favor interaction with water.[1] This hydrophilicity

implies that the compound is likely to have good aqueous solubility but may rely on

mechanisms other than passive diffusion for efficient membrane translocation. For ionizable

molecules, it is crucial to consider the distribution coefficient (LogD), which is the effective

lipophilicity at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the

gold standard for its direct measurement of partitioning.
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Preparation

Experiment

Analysis

Prepare stock solution
of compound in octanol

Add known volume of
stock to octanol/water mixture

Pre-saturate octanol
with water and vice-versa

Shake vigorously at constant
temperature (e.g., 24h)

to reach equilibrium

Centrifuge to ensure
complete phase separation

Quantify concentration
in aqueous phase (C_aq)

via HPLC-UV

Quantify concentration
in organic phase (C_org)

via HPLC-UV

Calculate LogP =
log10(C_org / C_aq)

Prepare Mobile Phases
(e.g., pH 3 to 12)

HPLC System
(C18 Column)

Inject Sample &
Measure Retention

Time (tR)
Collect tR at each pH Plot Retention Factor (k')

vs. Mobile Phase pH
Fit Data to Sigmoidal
Boltzmann Equation

Inflection Point
=

pKa
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Stress Conditions (24h)

Prepare Stock Solution
of Compound

Acid Hydrolysis
(e.g., 0.1 M HCl, 60°C)

Base Hydrolysis
(e.g., 0.1 M NaOH, 60°C)

Oxidation
(e.g., 3% H₂O₂, RT)

Thermal
(e.g., 80°C in Solution)

Photolytic
(ICH Q1B Light Exposure)

Neutralize/Dilute Samples

Analyze by Stability-Indicating
HPLC-UV/DAD Method

Assess Purity (Peak Area %)
Identify Degradants

Calculate Mass Balance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Characteristics of 3-Methylazetidine-1-sulfonamide]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-
methylazetidine-1-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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